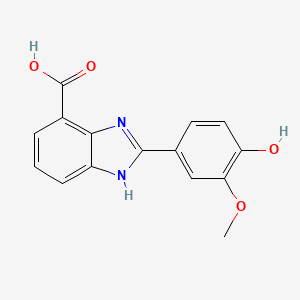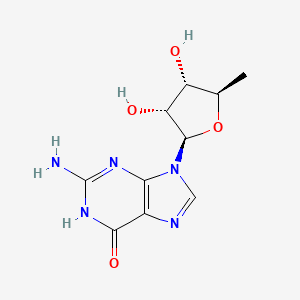
5'-Deoxyguanosine
Übersicht
Beschreibung
5’-Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose). If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate . Deoxyguanosine is one of the four deoxyribonucleosides that make up DNA .
Synthesis Analysis
A series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes . Cu (I) nanoparticles in water were found to be the most efficient catalyst, producing the desired 5’-arylguanosines with good yields .Molecular Structure Analysis
The molecular formula of 5’-Deoxyguanosine is C10H13N5O4 . The structure includes a purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose .Chemical Reactions Analysis
The chemical reactions involving 5’-Deoxyguanosine are complex and varied. For instance, a series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes .Physical And Chemical Properties Analysis
The molar mass of 5’-Deoxyguanosine is 267.245 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemistry and Biology of Purine Lesions
5'-Deoxyguanosine plays a significant role in the study of DNA modifications, particularly as part of tandem-type lesions like 5',8-cyclo-2'-deoxyadenosine and 5',8-cyclo-2'-deoxyguanosine. These lesions arise from the chemistry of C5' radicals generated by hydroxyl radical attacks on 2-deoxyribose units in DNA. Their quantitative determination in biological samples is challenging but crucial for understanding free radical damage in mammalian DNA, highlighting their importance as biomarkers for oxidative stress and potential links to human health (Chatgilialoglu, Ferreri, & Terzidis, 2011).
Mechanistic Insights into Radical Cyclization
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has provided insights into the mechanisms of cyclization reactions involving 2'-deoxyguanosine. This understanding is critical for exploring the processes that lead to DNA damage and mutations, particularly under conditions like gamma-irradiation and photolysis (Chatgilialoglu et al., 2007).
Role in DNA Damage and Repair
5'-Deoxyguanosine is central to studies on DNA damage and repair mechanisms. The formation of lesions like 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine due to hydroxyl radical attack and their subsequent repair processes are significant in understanding diseases linked to defective nucleotide excision repair. These lesions can cause significant distortion in the DNA double helix, affecting DNA polymerase function, gene expression, and potentially leading to carcinogenesis and neuronal death (Jaruga & Dizdaroglu, 2008).
Quantification and Analysis Techniques
Advanced techniques in liquid chromatography and mass spectrometry have been developed for the measurement and analysis of lesions involving 5'-deoxyguanosine. This includes the development of efficient protocols for DNA damage measurement, highlighting the importance of accurate lesion quantification in research related to oxidative stress and DNA repair mechanisms (Terzidis & Chatgilialoglu, 2015).
Applications in Molecular Biology and Biochemistry
5'-Deoxyguanosine derivatives are crucial in molecular biology, particularly in the synthesis of nucleoside analogs and their incorporation into oligodeoxynucleotides. This has implications for understanding DNA–protein interactions, DNA synthesis, and repair processes. The creation of these analogs, such as 1-deaza-2'-deoxyguanosine, provides insights into base pairing mechanisms and the structural impacts of specific nucleoside modifications (Kojima et al., 2003).
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-3-5(16)6(17)9(19-3)15-2-12-4-7(15)13-10(11)14-8(4)18/h2-3,5-6,9,16-17H,1H3,(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYADUDJIDSCH-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxyguanosine | |
CAS RN |
5151-99-5 | |
| Record name | 5'-Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005151995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




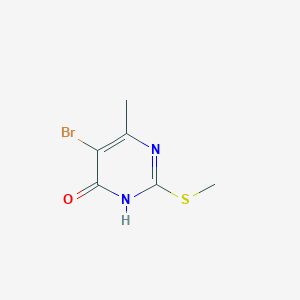
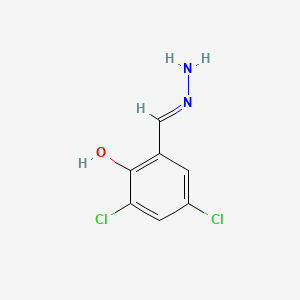
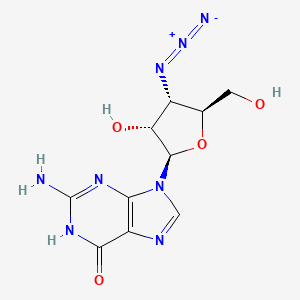
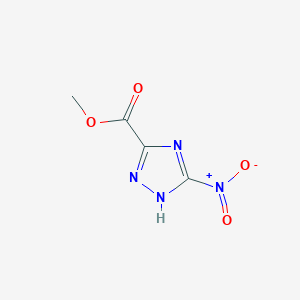

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
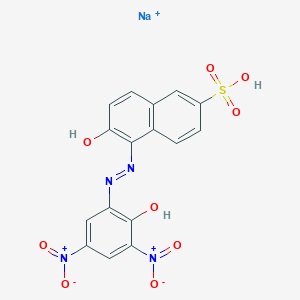
![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)
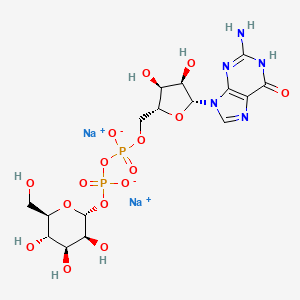
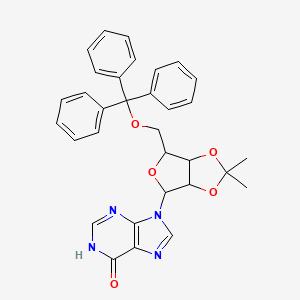
![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)
